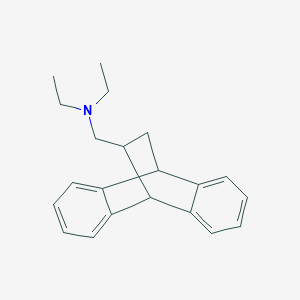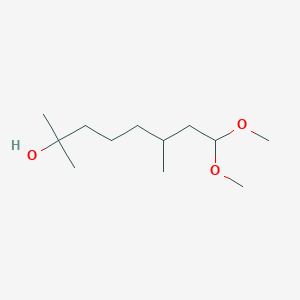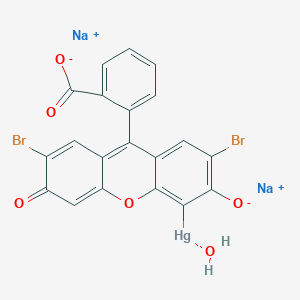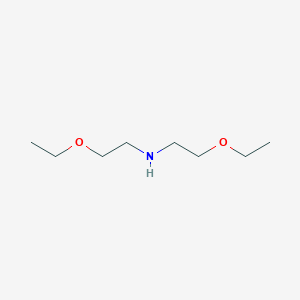
Acétate de tétrabutylammonium
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrabutylammonium acetate involves various strategies, including the use of tetrabutylammonium salts in catalytic systems. For instance, tetrabutylammonium bromide (TBAB) has been utilized as a catalyst in isopropanol for synthesizing 2,4,5-trisubstituted imidazoles through a three-component, one-pot condensation process, showcasing its efficiency and environmental friendliness (Chary et al., 2008).
Molecular Structure Analysis
A theoretical study on tetrabutylammonium derivatives, such as [NBu4][Bi(dmit)2], emphasizes the detailed analysis of its vibrational spectrum and molecular orbitals, which are pivotal for understanding the molecular structure and intermolecular interactions within such compounds (Rocco et al., 2004).
Chemical Reactions and Properties
The chemical versatility of tetrabutylammonium acetate is evident in its role in promoting a wide range of chemical reactions. For example, it acts as a catalyst in the synthesis of allyl aryl sulfone derivatives through a tetrabutylammonium iodide catalyzed method, highlighting its applicability in sulfonylation reactions (Li et al., 2013).
Physical Properties Analysis
The physical properties of tetrabutylammonium acetate, such as solubility, phase behavior, and thermal stability, are crucial for its application in various chemical processes. However, the literature search did not yield specific studies focusing solely on the physical properties of tetrabutylammonium acetate, indicating a potential area for future research.
Chemical Properties Analysis
Tetrabutylammonium acetate's chemical properties, including reactivity, chemical stability, and catalytic activity, contribute to its widespread use in organic chemistry. Its role as a catalyst in environmentally benign reactions, such as the synthesis of 1,8-dioxodecahydroacridines using tetrabutylammonium hexatungstate, demonstrates its effectiveness and minimal environmental impact (Davoodnia et al., 2012).
Applications De Recherche Scientifique
Source d'ion acétate nucléophile
TBAAc est une bonne source d'ion acétate nucléophile pour les réactions de substitution SN2 . Il est couramment utilisé pour déplacer les sulfonates et les halogénures allyliques afin d'obtenir les acétates correspondants .
Base soluble dans la réaction de Sonogashira
TBAAc peut également être utilisé comme base soluble douce dans la réaction de Sonogashira . La réaction de Sonogashira est une réaction de couplage croisé utilisée en synthèse organique pour former des liaisons carbone-carbone. Elle implique le couplage d'un alcyne terminal avec un halogénure d'aryle ou de vinyle en utilisant un catalyseur de cuivre et de palladium.
Base soluble dans l'arylation de Heck
En plus de la réaction de Sonogashira, TBAAc est également utilisé comme base soluble dans l'arylation de Heck . La réaction de Heck est une réaction chimique d'un halogénure insaturé (ou triflate) avec une alcène en présence d'une base et d'un catalyseur de palladium pour former une alcène substituée.
Catalyseur pour l'alcynylation des composés carbonylés
TBAAc peut être utilisé pour catalyser l'alcynylation des composés carbonylés avec des triméthylsilylacétylènes, fournissant de bons rendements en alcools propargyliques .
Milieu réactionnel fondu dans la synthèse de 4-aryl-2-quinolones
TBAAc, ainsi que le bromure de tétrabutylammonium (TBAB), peuvent être utilisés comme milieu réactionnel fondu dans la synthèse de 4-aryl-2-quinolones . Les quinolones sont un type d'antibiotique qui comprend les fluoroquinolones.
Promoteur dans l'arylation directe des azoles
TBAAc peut être utilisé comme promoteur dans l'arylation directe régiosélective des azoles (1-méthylpyrazole, oxazole et thiazole) avec des bromures d'aryle en présence d'un catalyseur d'acétate de palladium .
Activateur dans la synthèse d'alcynes disubstitués
TBAAc peut être utilisé comme activateur dans la synthèse d'alcynes disubstitués par la réaction de couplage de Sonogashira sans cuivre .
Dissolution de la cellulose en présence de co-solvant DMSO
TBAAc peut être utilisé comme un liquide ionique pour dissoudre la cellulose en présence de co-solvant DMSO . Cela peut être particulièrement utile dans la production de matériaux à base de cellulose.
Mécanisme D'action
Target of Action
Tetrabutylammonium acetate (TBAAc) primarily targets sulfonates and allylic halides . It acts as a source of nucleophilic acetate ion for SN2 substitution reactions . This compound is also used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Mode of Action
TBAAc is commonly used to displace sulfonates and allylic halides to get corresponding acetates . This displacement is a result of the interaction between TBAAc and its targets. Additionally, TBAAc can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Biochemical Pathways
It’s known that tbaac can catalyze the alkynylation of carbonyl compounds with trimethylsilylacetylenes, providing good yields of propargylic alcohols . It can also be used along with tetrabutylammonium bromide (TBAB) as a molten reaction medium in the synthesis of 4-aryl-2-quinolones .
Result of Action
The result of TBAAc’s action is the formation of corresponding acetates when it displaces sulfonates and allylic halides . In addition, it can also result in the formation of propargylic alcohols when it catalyzes the alkynylation of carbonyl compounds with trimethylsilylacetylenes .
Action Environment
The action of TBAAc can be influenced by environmental factors. For instance, its ability to dissolve cellulose is greatly reduced if water or other hydrogen bond donors are present . This suggests that the presence of certain substances in the environment can affect the efficacy and stability of TBAAc.
Safety and Hazards
Tetrabutylammonium acetate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician .
Orientations Futures
Propriétés
IUPAC Name |
tetrabutylazanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDHTKJGDCTAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065111 | |
| Record name | Tetrabutylammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19831 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10534-59-5 | |
| Record name | Tetrabutylammonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TBAAc, often in combination with dimethyl sulfoxide (DMSO), effectively dissolves cellulose. [, ] This interaction disrupts the hydrogen bonding network within cellulose, allowing for its dissolution and subsequent regeneration into various forms, such as fibers. [] This property is crucial for applications like cellulose modification and the development of novel cellulose-based materials. [, ]
A: Yes, research indicates that the addition of TBAAc significantly impacts the aggregation of coal-derived materials, both in solution and solid states. [] For instance, using TBAAc during the solvent removal process from a coal extract solution resulted in a solid form with significantly higher solubility compared to a sample prepared without TBAAc. [, ] This difference suggests TBAAc can modify the intermolecular interactions within coal, leading to different aggregation states. []
ANone: The molecular formula of TBAAc is C16H37NO2, and its molecular weight is 287.48 g/mol.
A: TBAAc acts as an efficient medium for palladium-catalyzed reactions, like the dimerization of styrenes and acrylates. [] Its ionic nature promotes the formation of palladium nanoparticles, which are the active catalytic species. [, ] Furthermore, it contributes to the reaction's selectivity towards specific products. []
A: Yes, TBAAc has been successfully used as a dopant to enhance the ionic conductivity of vinyl-ester resins, such as Dow Derakane 411-C50. [, ] Importantly, this doping process does not significantly compromise the mechanical properties or reaction kinetics of the resin. [] This capability is particularly beneficial for applications like direct current sensing. [, ]
A: TBAAc can initiate the polymerization of butyl cyanoacrylate in a process known as slow-initiation-no-termination (SINT) polymerization. [, ] The polymerization rate and the molecular weight of the resulting polymer can be influenced by factors like the concentration of TBAAc and the presence of other acids, such as acetic acid. [, ]
A: TBAAc plays a crucial role in controlling the regioselectivity of diol acetylation reactions. [] The acetate anion in TBAAc forms hydrogen bonds with the diol, effectively activating it for selective acetylation at a specific hydroxyl group. []
A: Yes, molecular dynamics simulations have provided valuable insights into the dissolution mechanism of cellulose in TBAAc/DMSO mixtures. [] These simulations help visualize the interactions between TBAAc, DMSO, and cellulose chains at the molecular level, elucidating the role of each component in the dissolution process. []
A: While TBAAc effectively dissolves cellulose, variations in the alkyl chain length or the anion can significantly affect the dissolution ability. [, ] For instance, changing the acetate anion to bromide (TBAB) can alter the self-assembly behavior at the air/salt interface due to differences in hygroscopicity. [] Understanding these structure-activity relationships is crucial for tailoring quaternary ammonium salts for specific applications.
A: Thermal analysis techniques, such as thermogravimetric analysis (TGA), have been employed to investigate the thermal stability of TBAAc and its mixtures with other compounds. [] These studies provide information about the decomposition temperatures and the overall thermal behavior, which is essential for determining the suitable temperature ranges for various applications. []
ANone: A variety of analytical techniques are employed to study TBAAc and its applications. These include:
- Nuclear Magnetic Resonance (NMR): Used to investigate hydrogen bonding interactions, molecular structure, and dynamics in solution. [, , , , ]
- Fourier Transform Infrared Spectroscopy (FT-IR): Provides information about chemical bonding and functional groups within TBAAc and its mixtures. [, , , ]
- X-ray Diffraction (XRD): Used to determine the crystal structure and morphology of materials, especially for studying cellulose after regeneration from TBAAc solutions. [, , , ]
- Scanning Electron Microscopy (SEM): Provides high-resolution images of surface morphology and structure, often used to visualize cellulose fibers. [, ]
- Mass Spectrometry (MS): Helps identify and quantify different molecules present in a sample, including reaction intermediates and products. [, ]
- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers, such as those obtained from butyl cyanoacrylate polymerization. [, ]
- Differential Scanning Calorimetry (DSC): Provides information about thermal transitions, such as glass transition temperatures and melting points. []
- Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of materials. [, ]
- Rheology: Investigates the flow and deformation behavior of fluids, especially relevant for cellulose/TBAAc solutions used in fiber spinning. [, ]
- UV-Vis Spectroscopy: Used to study the optical properties of solutions and materials, particularly relevant in photochemical reactions and material characterization. [, ]
ANone: The provided research primarily focuses on the synthetic and material applications of TBAAc, and information regarding its environmental impact or degradation pathways is limited within these studies.
ANone: The solubility of cellulose in TBAAc/DMSO depends on several factors:
- TBAAc Concentration: Higher TBAAc concentrations generally lead to higher cellulose solubility. [, ]
- DMSO Content: DMSO acts as a co-solvent, and its presence is crucial for effective cellulose dissolution. [, ]
- Temperature: Dissolution is typically performed at elevated temperatures to enhance solubility. [, ]
- Cellulose Source: The source of cellulose, such as wood pulp or cotton linters, can influence its solubility due to variations in cellulose structure and molecular weight. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
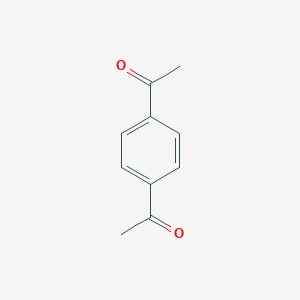

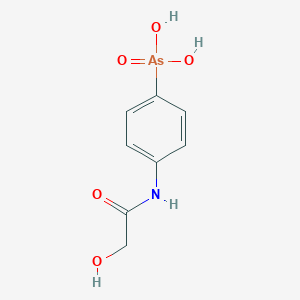
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)

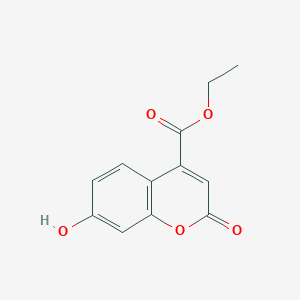
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
